Product packaging for N-phenyl-1H-benzimidazole-2-carboxamide(Cat. No.:CAS No. 13745-42-1)

N-phenyl-1H-benzimidazole-2-carboxamide

Cat. No.: B2548676
CAS No.: 13745-42-1
M. Wt: 237.262
InChI Key: XOZHJGPWRAFSMY-UHFFFAOYSA-N
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Description

N-phenyl-1H-benzimidazole-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research, belonging to the benzimidazole class of heterocycles. Benzimidazole derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities. While specific pharmacological data for this exact compound is limited in the public domain, its core structure is a key motif in the development of inhibitors for various biological targets. Research on closely related 2-phenyl-1H-benzo[d]imidazole derivatives has identified potent inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target implicated in the pathological progression of Alzheimer's disease . Furthermore, structural analogs have been explored as potent α-glucosidase inhibitors for the management of diabetes . The benzimidazole carboxamide pharmacophore is also established in other research areas, evidenced by its use in the development of inhibitors for kinases such as CHK2, a target in cancer research . The compound serves as a valuable intermediate for further chemical functionalization, allowing researchers to explore structure-activity relationships (SAR) by modifying the phenyl or benzimidazole rings to optimize potency and selectivity . This product is intended for research and laboratory use only. It is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O B2548676 N-phenyl-1H-benzimidazole-2-carboxamide CAS No. 13745-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyl-1H-benzimidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(15-10-6-2-1-3-7-10)13-16-11-8-4-5-9-12(11)17-13/h1-9H,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZHJGPWRAFSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Phenyl 1h Benzimidazole 2 Carboxamide and Its Derivatives

Classic Cyclization Approaches for Benzimidazole (B57391) Core Formation

The benzimidazole ring system is a privileged scaffold in drug discovery. rsc.org Its synthesis is most commonly achieved through the condensation of an ortho-phenylenediamine with a suitable one-carbon electrophile, such as a carboxylic acid or its derivative.

Condensation Reactions of o-Phenylenediamines and Carboxylic Acid Derivatives

One of the most fundamental and widely used methods for constructing the benzimidazole ring is the direct condensation of an o-phenylenediamine with a carboxylic acid or its derivatives like esters, nitriles, or orthoesters. jyoungpharm.orgpcbiochemres.comnih.gov This reaction typically requires heating and often proceeds under strong acidic conditions to facilitate the cyclization and dehydration steps. jyoungpharm.orgorientjchem.org

The reaction involves the initial formation of a mono-acylated intermediate, which then undergoes an intramolecular cyclization to form a benzimidazoline intermediate. Subsequent dehydration yields the aromatic benzimidazole ring. Various catalysts and reaction conditions have been employed to improve yields and shorten reaction times. For instance, p-toluenesulfonic acid (p-TsOH) has been effectively used as a catalyst for the reaction between o-phenylenediamine and various carboxylic acids in toluene, with reflux for 2-3 hours. orientjchem.orgresearchgate.net Ammonium chloride (NH4Cl) has also been utilized as an accessible and eco-friendly catalyst for this condensation. researchgate.net

The choice of the carboxylic acid derivative determines the substituent at the 2-position of the resulting benzimidazole. To synthesize the precursor for N-phenyl-1H-benzimidazole-2-carboxamide, benzimidazole-2-carboxylic acid, an appropriate dicarboxylic acid derivative would be reacted with o-phenylenediamine.

Table 1: Examples of Catalysts and Conditions for Benzimidazole Synthesis from o-Phenylenediamines and Carboxylic Acids

Catalyst Solvent Temperature Reaction Time Yield (%) Reference
p-TsOH Toluene Reflux 2-3 h High orientjchem.orgresearchgate.net
NH4Cl Ethanol 80-90°C - 75-94 jyoungpharm.orgresearchgate.net
Polyphosphoric acid Xylene Reflux 6 h 51 researchgate.net
Hydrochloric acid - High Temp - - jyoungpharm.org

Phillips-Type Procedures for Benzimidazole Synthesis

The Phillips-Ladenburg synthesis, a cornerstone of benzimidazole chemistry, is a specific type of condensation reaction that involves heating an o-phenylenediamine with a carboxylic acid, typically in the presence of a dilute mineral acid like 4N HCl. researchgate.netcolab.ws This method, first reported by M. A. Phillips and Albert Ladenburg, often requires high temperatures, sometimes exceeding 180°C, particularly for aromatic carboxylic acids, and may be carried out in sealed vessels. researchgate.netcolab.ws

While effective, the traditional Phillips-Ladenburg conditions can be harsh, leading to limitations in substrate scope and lower yields. researchgate.netsemanticscholar.org Consequently, numerous modifications and variations have been developed over the years to create milder and more efficient protocols. researchgate.netsemanticscholar.org These modern approaches, while based on the same fundamental chemical transformation, often employ different catalysts or energy sources, such as microwave irradiation, to improve the reaction's efficiency and environmental footprint. nih.gov Despite the development of newer methods, the Phillips-Ladenburg reaction remains a widely utilized and fundamental strategy for the preparation of 2-substituted benzimidazole derivatives. researchgate.netcolab.ws

Amide Bond Formation Strategies in Carboxamide Synthesis

The formation of the carboxamide linkage is a critical step in the synthesis of the target molecule. This can be achieved either by reacting a pre-formed benzimidazole-2-carboxylic acid with an aniline derivative or by constructing the amide bond first, followed by the benzimidazole ring closure.

Reaction of Aniline Derivatives with Benzoyl Chloride Derivatives

A standard and efficient method for forming amide bonds is the reaction between an amine and an acyl chloride. nih.gov In the context of synthesizing this compound, this would involve the reaction of aniline with benzimidazole-2-carbonyl chloride. Alternatively, a related approach involves reacting 2-aminobenzimidazole with a benzoyl chloride derivative.

This nucleophilic acyl substitution reaction is typically rapid and often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is versatile and tolerates a wide range of functional groups on both the aniline and the benzoyl chloride components, allowing for the synthesis of a diverse library of carboxamide derivatives. nih.gov

Synthesis from Benzimidazole-2-carbonyl Chloride Intermediates

A common and direct route to this compound involves the use of a reactive benzimidazole-2-carboxylic acid derivative, most notably the acyl chloride. rsc.org This strategy begins with the synthesis of benzimidazole-2-carboxylic acid, which can be prepared via the Phillips-Ladenburg cyclization using o-phenylenediamine and a suitable dicarboxylic acid derivative like oxalic acid.

The benzimidazole-2-carboxylic acid is then converted to the more reactive benzimidazole-2-carbonyl chloride intermediate. This activation is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with aniline in a nucleophilic acyl substitution reaction to form the desired this compound. This sequential approach—cyclization, activation, and amidation—is a robust and widely applicable method for preparing 2-carboxamide derivatives of benzimidazole. nih.gov

Derivatization at Key Positions of the this compound Scaffold

Further modification of the this compound scaffold allows for the fine-tuning of its physicochemical and biological properties. Derivatization can occur at several key positions: the nitrogen atom of the imidazole (B134444) ring, the benzene (B151609) ring of the benzimidazole core, and the N-phenyl ring of the carboxamide group.

Modifications to the benzene portion of the benzimidazole core are also possible. Electrophilic substitution reactions, such as nitration or bromination, can introduce functional groups onto the benzimidazole ring system. longdom.org The position of substitution is directed by the existing groups on the ring. These newly introduced functional groups can then serve as handles for further chemical transformations.

Finally, the N-phenyl ring of the carboxamide moiety provides another site for derivatization. By starting with substituted anilines during the amide bond formation step, a wide variety of substituents can be incorporated onto this phenyl ring. This allows for systematic exploration of how different electronic and steric properties on this part of the molecule affect its activity. nih.govnih.gov

Table 2: Mentioned Compound Names

Compound Name
This compound
o-Phenylenediamine
Benzimidazole-2-carboxylic acid
p-toluenesulfonic acid
Ammonium chloride
Aniline
Benzoyl chloride
Benzimidazole-2-carbonyl chloride
Thionyl chloride
Oxalyl chloride
Potassium carbonate
Triethylamine
Pyridine

Substitutions at the Benzimidazole Nitrogen (N1)

Modification at the N1 position of the benzimidazole ring is a common strategy to introduce structural diversity. This is typically achieved through N-alkylation or N-arylation reactions.

N-Alkylation: The introduction of alkyl groups at the N1 position can be accomplished by reacting the parent this compound with alkyl halides in the presence of a base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Common bases include potassium carbonate, sodium hydride, and organic bases like triethylamine. The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Phase-transfer catalysts can also be employed to facilitate the reaction between the benzimidazole anion and the alkylating agent.

N-Arylation: The introduction of an aryl group at the N1 position typically requires more specialized conditions, such as transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, using a copper catalyst, is a classic method for N-arylation. More modern approaches utilize palladium-catalyzed Buchwald-Hartwig amination, which offers a broader substrate scope and milder reaction conditions. These reactions involve the coupling of the benzimidazole with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base.

Reagent/Catalyst SystemReaction TypePosition of SubstitutionReference
Alkyl halides / Base (e.g., K₂CO₃, NaH)N-AlkylationN1[General knowledge]
Aryl halides / Copper catalystN-Arylation (Ullmann)N1[General knowledge]
Aryl halides / Palladium catalyst (e.g., Pd(OAc)₂) + LigandN-Arylation (Buchwald-Hartwig)N1[General knowledge]

Substitutions at the Benzimidazole Carbon (C2)

The C2 position of the benzimidazole ring is another key site for functionalization. The nature of the substituent at C2 can significantly influence the electronic properties and biological activity of the molecule.

The primary method for introducing the N-phenyl-2-carboxamide group at the C2 position involves the condensation of an o-phenylenediamine with a suitable two-carbon synthon. A common approach is the reaction of o-phenylenediamine with oxalic acid to form 2-carboxybenzimidazole, which is then coupled with aniline using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Alternatively, direct condensation of o-phenylenediamine with N-phenyloxamic acid or its derivatives can yield the desired product in a single step. Transition metal-catalyzed C-H activation has also emerged as a powerful tool for the direct functionalization of the C2 position of pre-formed benzimidazoles, although this is less common for the introduction of a carboxamide group.

Precursor 1Precursor 2Resulting Group at C2Reference
o-PhenylenediamineOxalic acid, then anilineN-phenyl-carboxamide[General knowledge]
o-PhenylenediamineN-phenyloxamic acidN-phenyl-carboxamide[General knowledge]

Substitutions on the Phenyl Moiety of the Carboxamide

Modifications to the phenyl ring of the N-phenyl-carboxamide group are typically introduced by using a substituted aniline in the coupling step. A wide variety of commercially available anilines with electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can be utilized. This allows for a systematic investigation of the structure-activity relationship (SAR) by probing the effect of steric and electronic factors on the molecule's properties.

The synthesis of the required substituted anilines can be achieved through standard aromatic chemistry, including nitration, halogenation, acylation, and subsequent functional group interconversions.

Starting MaterialReactionPurposeReference
Substituted AnilinesCoupling with 2-carboxybenzimidazoleIntroduce substituents on the carboxamide phenyl ring[General knowledge]

Substitutions at the Benzimidazole Ring (C5/C6)

Introducing substituents onto the benzene ring of the benzimidazole core is another important strategy for modifying the properties of this compound. This is most commonly achieved by starting with a substituted o-phenylenediamine. Commercially available 4-substituted or 4,5-disubstituted o-phenylenediamines can be used in the condensation reaction to generate the desired C5- or C5,6-substituted benzimidazole derivatives.

Common substituents include halogens, nitro groups, alkyl groups, and alkoxy groups. These substituents can further be modified in later synthetic steps. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce further diversity.

Starting MaterialResulting Substitution PatternReference
4-Substituted-o-phenylenediamine5(6)-Substituted benzimidazole[General knowledge]
4,5-Disubstituted-o-phenylenediamine5,6-Disubstituted benzimidazole[General knowledge]

Advanced Synthetic Strategies

In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis and green chemistry approaches are at the forefront of these efforts.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. mdpi.com The synthesis of benzimidazole derivatives is particularly amenable to microwave heating. The condensation of o-phenylenediamines with carboxylic acids or aldehydes to form the benzimidazole ring can often be completed in minutes under microwave irradiation, compared to hours or even days required for conventional heating methods. mdpi.com

Microwave-assisted synthesis can be performed with or without a solvent. mdpi.com Solvent-free reactions, where the neat reactants are irradiated, are particularly attractive from a green chemistry perspective as they eliminate the need for potentially hazardous and difficult-to-remove solvents. mdpi.com For the synthesis of this compound and its derivatives, microwave-assisted techniques can be applied to the initial ring formation step as well as subsequent N-alkylation or cross-coupling reactions.

TechniqueAdvantagesApplication in Benzimidazole SynthesisReference
Microwave-assisted synthesisReduced reaction times, increased yields, higher purityRing formation, N-alkylation, cross-coupling mdpi.comarkat-usa.org

Green Chemistry Approaches in Benzimidazole Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. chemmethod.com In the context of benzimidazole synthesis, this translates to the use of environmentally benign solvents, catalysts, and reaction conditions.

Alternative Solvents: Water is an ideal green solvent, and several methods for the synthesis of benzimidazoles in aqueous media have been reported. tandfonline.com The use of hydrotropic solutions can also facilitate organic reactions in water. semanticscholar.org Other green solvents include polyethylene glycol (PEG) and ionic liquids, although the toxicity of the latter is a subject of ongoing research. chemmethod.com

Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. ichem.md Various solid-supported catalysts, such as zeolites, clays, and metal oxides, have been employed for benzimidazole synthesis. acgpubs.org Biocatalysis, using enzymes to carry out chemical transformations, is another promising green approach, although its application in benzimidazole synthesis is still in its early stages.

Energy Efficiency: As mentioned previously, microwave-assisted synthesis is more energy-efficient than conventional heating. Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions through acoustic cavitation. tandfonline.comnih.gov Ball milling, a solvent-free mechanochemical method, has also been successfully applied to the synthesis of benzimidazoles. nih.gov

Spectroscopic and Structural Characterization of N Phenyl 1h Benzimidazole 2 Carboxamide and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For N-phenyl-1H-benzimidazole-2-carboxamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide comprehensive structural details.

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzimidazole (B57391) ring, the N-phenyl group, and the amide and imidazole (B134444) N-H protons. The benzimidazole protons typically appear as a complex ABCD system in the aromatic region. nih.gov Protons H4/H7 are often shifted further downfield compared to H5/H6 due to the influence of the fused imidazole ring. The protons of the N-phenyl group will also resonate in the aromatic region, typically between 7.0 and 8.0 ppm.

The N-H proton of the benzimidazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 12.0 ppm, due to hydrogen bonding and its acidic nature. The amide (N-H) proton signal is also anticipated to be a singlet in the downfield region, typically between 8.0 and 10.0 ppm. The exact chemical shifts can be influenced by the solvent and concentration.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Benzimidazole H4/H7 ~7.6 - 7.8 Multiplet
Benzimidazole H5/H6 ~7.2 - 7.4 Multiplet
Phenyl H (ortho) ~7.7 - 7.9 Doublet
Phenyl H (meta/para) ~7.1 - 7.5 Multiplet
Imidazole N-H > 12.0 Broad Singlet
Amide N-H ~8.0 - 10.0 Singlet

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. A key signal in the spectrum of this compound is the carbonyl carbon of the amide group, which is expected to appear significantly downfield, typically in the range of 160-170 ppm. The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and the carboxamide group, will also be found downfield, often between 140 and 150 ppm. mdpi.com The remaining aromatic carbons of the benzimidazole and phenyl rings will resonate in the typical aromatic region of 110-145 ppm. In cases of rapid proton transfer (tautomerism) on the NMR timescale, pairs of carbons in the benzimidazole moiety (C4/C7 and C5/C6) may become equivalent and appear as single averaged signals. nih.govresearchgate.net

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Amide) ~160 - 170
C2 (Benzimidazole) ~140 - 150
C3a/C7a (Benzimidazole bridgehead) ~135 - 145
C4/C7, C5/C6 (Benzimidazole) ~110 - 125
C (Phenyl, various) ~120 - 140

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the benzimidazole and the N-phenyl rings, helping to distinguish between the different aromatic spin systems. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is essential for assigning the protonated carbons in both aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. nih.gov For instance, an HMBC spectrum would show a correlation from the amide N-H proton to the amide carbonyl carbon (C=O) and the C2 carbon of the benzimidazole ring, confirming the structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. The N-H stretching vibrations of the imidazole and amide groups are expected in the 3100-3400 cm⁻¹ region. A very prominent and sharp absorption band corresponding to the C=O stretching of the amide group (Amide I band) is expected around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
N-H (Imidazole/Amide) Stretch 3100 - 3400 Medium, Broad
C-H (Aromatic) Stretch 3000 - 3100 Medium
C=O (Amide I) Stretch 1650 - 1680 Strong, Sharp
C=C (Aromatic) Stretch 1450 - 1600 Medium-Strong
N-H (Amide II) Bend 1510 - 1550 Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its molecular formula and structure. For this compound (C₁₄H₁₁N₃O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.

The fragmentation pattern under electron impact (EI) would likely involve characteristic losses. The primary fragmentation pathways would include the cleavage of the amide bond.

Loss of the phenylamino radical (•NHC₆H₅) to give a benzimidazolyl-carbonyl cation.

Loss of a phenyl isocyanate molecule (C₆H₅NCO) after rearrangement.

Fragmentation of the benzimidazole ring itself, often characterized by the loss of HCN.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Identity
237 [M]⁺ (Molecular Ion)
145 [M - NHC₆H₅]⁺
118 [Benzimidazole radical cation]⁺
93 [C₆H₅NH₂]⁺ (Aniline)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a conjugated system. The benzimidazole ring system exhibits characteristic UV absorptions due to π → π* transitions. Typically, benzimidazole derivatives show two main absorption bands. researchgate.net The presence of the N-phenyl carboxamide group extends the conjugation of the system, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The spectrum is expected to show strong absorption bands in the range of 240-320 nm. The exact position of the absorption maxima can be influenced by the solvent polarity.

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Expected λₘₐₓ (nm) Associated Electronic Transition
~240 - 260 π → π*
~280 - 320 π → π* (extended conjugation)

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzimidazole (B57391) derivatives to predict their properties.

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole derivatives, the planarity of the benzimidazole ring system is a key feature, though substitutions can introduce conformational flexibility.

Table 1: Representative Bond Lengths in 1H-benzimidazole-2-carboxamide

Bond Bond Length (Å)
C2–N2 1.3585
C2–N3 1.3171

Data sourced from crystallographic studies of 1H-benzimidazole-2-carboxamide.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For benzimidazole derivatives, the HOMO is typically distributed over the electron-rich benzimidazole ring and the phenyl group, while the LUMO is often localized on the benzimidazole ring and the carboxamide moiety. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity and stability. A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability.

In studies of various substituted benzimidazoles, the HOMO-LUMO gap can be tuned by altering the substituents. For N-phenyl-1H-benzimidazole-2-carboxamide, the phenyl group would be expected to influence the electronic distribution and the energy of the frontier orbitals.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Benzimidazole Derivative

Parameter Energy (eV)
EHOMO -6.096
ELUMO -0.596
Egap 5.500

Theoretical data for a representative benzimidazole derivative, Benomyl.

Natural Bond Orbital (NBO) analysis provides insights into the charge distribution, hybridization, and intramolecular interactions within a molecule. It helps in understanding the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, which stabilizes the molecule.

For benzimidazole structures, NBO analysis reveals significant delocalization of π-electrons across the fused ring system. In a study on N-Butyl-1H-benzimidazole, the delocalization of σ-electrons from a C-C bond to antibonding orbitals was shown to contribute to the molecule's stability. In this compound, NBO analysis would elucidate the electronic interactions between the phenyl ring, the carboxamide linker, and the benzimidazole core, including hyperconjugative interactions that influence the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For benzimidazole derivatives, the MEP map typically shows negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of thecarboxamide group, making them sites for electrophilic attack and hydrogen bonding. The hydrogen atom attached to the imidazole nitrogen usually exhibits a positive potential, indicating its susceptibility to deprotonation or interaction with a nucleophile. The phenyl ring in this compound would also influence the MEP, with the π-electron cloud creating a region of negative potential above and below the ring.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is extensively used in drug discovery to understand the binding modes of potential inhibitors.

Benzimidazole derivatives are known to inhibit various enzymes, and molecular docking studies have been crucial in elucidating their mechanism of action. For instance, docking studies of benzimidazole carboxamide derivatives as PARP-1 inhibitors have revealed key interactions within the enzyme's active site. Similarly, in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as anticancer agents showed that the compounds were well-accommodated within the pocket of topoisomerase IIα-DNA.

A hypothetical docking study of this compound would likely show the benzimidazole core forming hydrogen bonds with amino acid residues in the active site, while the phenyl group could engage in hydrophobic or π-π stacking interactions. The carboxamide linker is also a key site for hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For benzimidazole derivatives, QSAR studies have been successfully employed to guide the design of more potent analogs. These studies often use a variety of molecular descriptors, such as lipophilicity (LogP), molar refractivity, and electronic parameters, to build predictive models. For example, a QSAR study on benzimidazole-based aldose reductase inhibitors provided valuable insights into the structural features responsible for their inhibitory activity. Another 2D-QSAR study on N-{(1H-Benzo[d]imidazol-1-yl)(phenyl)methylene}benzenamine analogues as antifungal agents indicated that thermodynamic descriptors play an important role.

A QSAR model for a series of this compound analogs would help in understanding how different substituents on the phenyl ring or the benzimidazole core affect their biological activity, thereby facilitating the rational design of more effective compounds.

Studies on Non-Linear Optical (NLO) Properties

While direct computational and theoretical studies specifically targeting the non-linear optical (NLO) properties of this compound are not extensively available in the reviewed scientific literature, a significant body of research exists for structurally related benzimidazole derivatives. These studies provide valuable insights into the potential NLO characteristics of this class of compounds, often employing sophisticated computational methods like Density Functional Theory (DFT) and Ab-initio calculations to predict their NLO response.

Benzimidazole derivatives are recognized as promising candidates for NLO applications due to their inherent π-conjugated systems, which can be readily modified with various donor and acceptor groups to enhance their NLO properties. mdpi.com The core structure allows for intramolecular charge transfer (ICT), a key mechanism for generating significant second-order NLO responses. biointerfaceresearch.com

Computational investigations into the NLO properties of benzimidazole derivatives typically focus on the calculation of key parameters such as the dipole moment (μ), the average linear polarizability (⟨α⟩), and the first-order hyperpolarizability (β₀ or β_tot). The first-order hyperpolarizability is a critical measure of a molecule's second-order NLO activity.

One study on 1,2-disubstituted benzimidazole derivatives demonstrated that these compounds can possess substantial μ_gβ₀ values, indicating their potential as NLO materials. nih.gov The research highlighted the importance of charge distribution, which was analyzed using Natural Bond Orbital (NBO) calculations. nih.gov

In a comprehensive study of N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles, researchers used DFT calculations to explore their NLO characteristics. nih.govacs.orgresearchgate.net Their findings revealed that strategic structural modifications could enhance the intramolecular charge transfer within the molecules, leading to a significant NLO response. nih.gov The study identified a derivative, 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole, as a particularly promising NLO material due to its high ⟨α⟩ and β_tot values. nih.govresearchgate.net

Another computational investigation focused on six 1-benzyl-2-phenyl-1H-benzimidazole derivatives, calculating their NLO properties at the B3LYP/6-31G** level of theory. biointerfaceresearch.com The results indicated that the NLO behavior of some of these derivatives surpassed that of the standard NLO material, urea. biointerfaceresearch.com The study underscored the role of electron-donating and electron-accepting groups in modulating the NLO response. biointerfaceresearch.com

Furthermore, Ab-initio calculations on pyridine (B92270) benzimidazole derivatives have shown that substituent groups can influence NLO activity. researchgate.net For instance, the introduction of a methyl group was found to increase the NLO activity. researchgate.net

The following table summarizes the calculated NLO properties for a selection of benzimidazole derivatives from various studies, illustrating the range of values that can be achieved through structural modifications.

Compound/DerivativeMethodDipole Moment (μ) (Debye)Average Polarizability (⟨α⟩) (esu)First Hyperpolarizability (β_tot) (esu)
1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazoleab initio---
6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazoleDFT-4.866 x 10⁻²³5.095 x 10⁻²⁹
1-benzyl-2-phenyl-1H-benzimidazole derivative (A1)DFT---
1-benzyl-2-phenyl-1H-benzimidazole derivative (A2)DFT---
1-benzyl-2-phenyl-1H-benzimidazole derivative (A3)DFT---

These theoretical studies collectively suggest that the benzimidazole framework, and by extension this compound, represents a promising scaffold for the design of new NLO materials. The ability to tune the NLO properties through the introduction of various functional groups makes this class of compounds a fertile ground for further computational and experimental exploration in the field of non-linear optics.

Structure Activity Relationship Sar of N Phenyl 1h Benzimidazole 2 Carboxamide Derivatives

Impact of Substituents on Biological Activities

The substitution pattern on the N-phenyl ring of the carboxamide moiety significantly influences the biological activity, particularly the anticancer properties of these derivatives. Research has shown that the presence, number, and position of substituents can drastically alter cytotoxicity.

For instance, in a series of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, the substitution on the N-phenyl ring was a key determinant of anticancer activity against A549 (lung carcinoma) and SW480 (colon adenocarcinoma) cell lines. nih.gov The introduction of a phenyl group on the carboxamide nitrogen (compound 5e ) led to a marked increase in activity compared to aliphatic substituents. nih.gov Further substitution on this N-phenyl ring with electron-donating groups, such as methoxy (B1213986) groups, was found to be particularly favorable. The derivative N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o ) demonstrated exceptional cytotoxicity, with IC50 values of 0.15 µM against A549 cells and 3.68 µM against SW480 cells. nih.gov This potency was significantly higher than that of established anticancer drugs like cisplatin (B142131) and etoposide (B1684455) against the same cell lines. nih.gov

Similarly, studies on N-substituted benzimidazole-2-carboxamides highlighted the impact of methoxy groups on the N-phenyl ring on both antioxidative and antiproliferative activities. tandfonline.comnih.gov A dimethoxy-substituted derivative showed pronounced antioxidative potential, while a trimethoxy-substituted derivative displayed strong cytotoxic activity against the HCT116 cell line (IC50 ≈ 0.6 µM). tandfonline.comresearchgate.net These findings underscore that electron-donating substituents on the N-phenyl ring are a key feature for enhancing the anticancer efficacy of this class of compounds. nih.gov

Table 1: Effect of N-Phenyl Ring Substituents on Anticancer Activity (IC50 in µM) nih.gov
CompoundN-Carboxamide SubstituentA549 CellsSW480 Cells
5ePhenyl0.235.45
5o2,4-Dimethoxyphenyl0.153.68
Cisplatin (Reference)-5.7715.21
Etoposide (Reference)-9.4416.62

Modifications to the benzimidazole (B57391) nucleus itself are critical for tuning the biological activity of these derivatives. The N1, C2, and C5/C6 positions have been identified as the most important sites for substitution. tandfonline.comresearchgate.netacs.orgnih.govnih.gov

N1 Position: Alkylation or arylation at the N1 position can positively influence chemotherapeutic efficacy. acs.orgnih.govnih.gov For example, introducing an isobutyl side chain at the N1 position of a benzimidazole-2-carboxamide derivative led to potent activity against HCT116 and H460 cancer cells, with IC50 values as low as 0.6 µM and 0.4 µM, respectively. tandfonline.comresearchgate.net In studies on antimicrobial agents, the substitution of a p-chlorobenzyl group at the N1 position resulted in increased antimicrobial activity. nih.gov This indicates that the N1 position is a key handle for modulating the pharmacological profile.

Table 2: Influence of Benzimidazole Nucleus Substitution on Bioactivity
Compound SeriesSubstitution PositionSubstituentObserved EffectReference
Benzimidazole-2-carboxamidesN1IsobutylStrong anticancer activity (IC50 ≈ 0.4-0.6 µM) tandfonline.comresearchgate.net
Benzimidazole-5(6)-carboxamidesN1p-ChlorobenzylIncreased antimicrobial activity nih.gov
Benzo[d]imidazole-6-carboxamidesC23,4,5-TrimethoxyphenylSuperior cytotoxicity against A549 cells nih.gov
2-PhenylbenzimidazolesC5/C6VariousSignificant enhancement of anticancer activity scispace.com

The carboxamide linker connecting the benzimidazole core and the N-phenyl ring is not merely a spacer but an integral part of the pharmacophore, contributing to the molecule's conformation and binding capabilities. While direct modifications of this linker in the N-phenyl-1H-benzimidazole-2-carboxamide series are not extensively documented, the principles of isosteric and bioisosteric replacement offer a rational approach to its optimization. nih.gov

Potential isosteric replacements for the amide group include:

Thioamides and Selenoamides: Replacing the carbonyl oxygen with sulfur (thioamide) or selenium (selenoamide) alters the hydrogen bond acceptor capacity and increases the acidity of the N-H bond, potentially forming stronger hydrogen donor bonds with target receptors. nih.gov

Esters: Replacing the amide N-H with oxygen creates an ester. This removes a hydrogen bond donor site, which can be used to probe the importance of this interaction for biological activity. nih.gov

Trifluoroethylamine: This motif can serve as a non-classical bioisostere for the amide group. The highly electronegative trifluoroethyl group mimics the carbonyl, while potentially enhancing metabolic stability and cell permeability. drughunter.com

These modifications represent a rational strategy for fine-tuning the pharmacological properties of this compound derivatives, aiming to enhance target engagement and improve pharmacokinetic profiles. nih.gov

Stereochemical Considerations in SAR Studies

Stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target. For this compound derivatives, chirality can arise from stereogenic centers or from axial chirality (atropisomerism), leading to enantiomers or atropisomers that may exhibit significantly different biological activities.

Recent studies on ortho-substituted 1-phenylbenzimidazoles have highlighted the importance of atropisomerism. Due to hindered rotation around the N-C(phenyl) single bond, these molecules can exist as stable, non-interconverting atropisomers. rsc.org When these atropisomers were separated and tested, they displayed distinct biological effects. For example, the (+)-atropisomers of certain derivatives were found to be more potent in arresting the cell cycle, inducing apoptosis, and disrupting microtubule organization in cancer cells compared to their (-)-atropisomeric counterparts. rsc.org This demonstrates that the specific three-dimensional arrangement conferred by axial chirality is critical for potent bioactivity. rsc.org

The separation of racemates into pure enantiomers is often accomplished using techniques like semi-preparative chiral High-Performance Liquid Chromatography (HPLC) on polysaccharide-based chiral stationary phases. nih.gov The differential activity observed between stereoisomers underscores the necessity of evaluating them individually to fully understand the SAR and to identify the most potent and selective therapeutic agent.

Pharmacophore Modeling and Rational Design Principles

Pharmacophore modeling and other computational techniques are indispensable tools for the rational design of novel this compound derivatives. A pharmacophore represents the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to exert a specific biological activity.

The design of new benzimidazole derivatives often begins with the recognition that the benzimidazole nucleus is a purine (B94841) bioisostere, capable of forming key hydrogen bonds with various enzyme targets. nih.gov Molecular docking studies help to visualize and predict how these molecules bind within the active site of a target protein, such as a kinase or topoisomerase II. nih.govresearchgate.net For example, docking simulations of a potent N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide derivative revealed it was well-accommodated within the pocket of topoisomerase IIα-DNA, suggesting a possible mechanism of action. nih.gov

Rational design principles also involve creating hybrid molecules that combine the benzimidazole core with other pharmacophores known to have anticancer activity, such as 1,2,3-triazoles. researchgate.net This strategy aims to develop multi-target inhibitors that can act on different cancer-related pathways simultaneously, potentially leading to enhanced efficacy. researchgate.net By analyzing the common features of highly active compounds, a consensus pharmacophore model can be generated, guiding the synthesis of new derivatives with improved potency and selectivity. mdpi.com

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Research

In addition to antiviral properties, various derivatives of 2-phenyl-1H-benzimidazole have been investigated for their antimicrobial activities. Studies have explored the synthesis of new 2-phenyl-N-substituted carboxamido-1H-benzimidazole derivatives and tested their efficacy against a panel of bacteria and fungi. nih.gov

A series of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives were synthesized and evaluated for in vitro activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Enterococcus faecalis, and the fungus Candida albicans. nih.gov One derivative with a 3,4-dichlorophenyl group at the C-2 position showed significant activity, with a minimum inhibitory concentration (MIC) of 3.12 µg/mL against both some of the tested bacteria and C. albicans. nih.govresearchgate.net Other research has also confirmed the potential of 2-phenyl benzimidazole (B57391) derivatives as antibacterial agents against both gram-positive and gram-negative bacteria. spast.org The broad antimicrobial potential of the benzimidazole scaffold continues to make it an attractive structure for further development. researchgate.net

Anticancer and Cytotoxic Activity

Benzimidazole derivatives, including those related to N-phenyl-1H-benzimidazole-2-carboxamide, have emerged as a significant class of compounds in oncology research due to their potent cytotoxic effects against various cancer cells. rsc.org

These compounds have demonstrated cytotoxic activity against a broad range of human cancer cell lines. A new series of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl) cinnamides was evaluated against cell lines including A549 (non-small cell lung cancer), MDA-MB-231 (triple-negative breast cancer), and others. nih.gov One compound in this series showed potent activity against the A549 line with an IC₅₀ value of 0.29 µM, while exhibiting less cytotoxicity towards normal rat kidney epithelial cells. nih.gov

Similarly, a newly synthesized N-phenyl benzimidazolium salt showed cytotoxic effects on both A549 (lung) and HepG2 (liver) cancer cell lines. journalagent.comvanmedjournal.com Other studies have reported the efficacy of various derivatives against breast cancer cell lines like MCF-7 and HCC1937, as well as colon (HCT-116) and cervical (HeLa) cancer cell lines. ajrconline.orgnih.gov The antiproliferative activity often appears to be selective, with some N-sec/tert-butyl-2-arylbenzimidazoles showing preferential activity towards MDA-MB-231 breast cancer cells. ajrconline.org

Table 3: Cytotoxic Activity of Selected Benzimidazole Derivatives

Compound/Derivative Cancer Cell Line Activity (IC₅₀) Reference
Cinnamide Derivative 12h A549 (Lung) 0.29 µM nih.gov
Benzimidazolium Salt 4 A549 (Lung), HepG2 (Liver) Cytotoxic Effects Observed journalagent.comvanmedjournal.com
N-sec-butyl-2-phenylbenzimidazole MDA-MB-231 (Breast) 29.7 µM ajrconline.org
2-phenyl benzimidazole-based compound MCF-7 (Breast) 3.37 µM ajrconline.org

A primary mechanism for the anticancer activity of many benzimidazole derivatives is the disruption of microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape. nih.gov Certain N-(2-(1H-benzo[d]imidazol-2-yl)phenyl) cinnamides have been identified as potent tubulin polymerization inhibitors. nih.gov Molecular docking studies suggest these compounds bind at the colchicine-binding site of the tubulin protein, thereby impeding cell division. nih.gov

By interfering with microtubule function, benzimidazole derivatives effectively halt the cell cycle, typically at the G2/M phase. The inhibition of tubulin polymerization by compounds like N-(2-(1H-benzo[d]imidazol-2-yl)phenyl) cinnamides leads to cell cycle arrest in the G2/M phase. nih.gov This arrest prevents cancer cells from completing mitosis and proliferating.

Other studies have confirmed this effect, showing that treatment with novel benzimidazole compounds can cause a stop in the cell cycle. This is often evidenced by the increased expression of cell cycle regulatory proteins such as p53 and p21. The accumulation of cells in the G2/M phase is a hallmark of microtubule-targeting agents and is a key step leading to the induction of apoptosis in treated cancer cells. nih.gov

Induction of Programmed Cell Death Pathways (Apoptosis)

Benzimidazole derivatives are recognized for their ability to trigger apoptosis, or programmed cell death, in cancer cells through various mechanisms. nih.gov Small molecules with a benzimidazole core can target and disrupt proteins essential for cancer cell survival, including those involved in cell cycle regulation, division, and migration, ultimately leading to apoptosis. nih.gov

Studies on specific benzimidazole derivatives have demonstrated their pro-apoptotic potential. For instance, a novel 1,2,5-trisubstituted benzimidazole, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08), showed a potent cytotoxic effect and the ability to induce apoptosis across a panel of cancer cell lines, including Jurkat, K562, MOLT-4, HeLa, HCT116, and MIA PaCa-2 cells. nih.gov This compound was found to alter the mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov Further investigations into benzimidazole/1,2,3-triazole hybrids have shown that they can promote apoptosis by activating initiator and executioner caspases, such as caspase-8 and caspase-3, and by modulating the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic Bax protein. nih.gov The activation of caspases is a central event in the apoptotic pathway, as these enzymes are responsible for dismantling the cell by cleaving essential cellular components. nih.gov

Inhibition of Poly(ADP-Ribose) Polymerase (PARP) Activity

The benzimidazole carboxamide scaffold is a cornerstone in the development of potent inhibitors of Poly(ADP-Ribose) Polymerase (PARP). nih.govbenthamscience.com PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. nih.govfrontiersin.org By inhibiting these enzymes, PARP inhibitors can induce a state of "synthetic lethality" in cancer cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations. benthamscience.comfrontiersin.org

The amide group of the benzimidazole carboxamide structure acts as a mimic of nicotinamide (B372718), enabling it to bind to the catalytically active site of the PARP enzyme and block its function. nih.govfrontiersin.org This inhibitory action prevents the repair of DNA single-strand breaks, which can then escalate to more lethal double-strand breaks during DNA replication, leading to genomic instability and cell death. frontiersin.org

Extensive research has led to the optimization of phenyl-substituted benzimidazole carboxamide PARP inhibitors. nih.gov One such derivative, (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), demonstrated exceptional potency against the PARP-1 enzyme with a K(i) of 1 nM and an EC(50) of 1 nM in a whole-cell assay. nih.gov This compound also showed significant efficacy in preclinical cancer models, both as a single agent and in combination with chemotherapy. nih.gov

Table 1: Potency of a Phenyl-Substituted Benzimidazole Carboxamide PARP Inhibitor

Compound Target Enzyme K(i) (nM) Whole-Cell EC(50) (nM)

Anti-inflammatory Potential

Modulation of Inflammatory Signaling Pathways (e.g., COX-2 inhibition)

Derivatives of this compound have been investigated for their anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. The COX-2 isoform is a key target for anti-inflammatory drugs because it is primarily induced during inflammation and contributes to the production of pro-inflammatory prostaglandins. researchgate.netnih.gov

Research into 1,2-diphenylbenzimidazole derivatives has identified compounds with significant COX-2 inhibitory activity. researchgate.net For example, 2-(4-bromophenyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazole demonstrated notable inhibition of COX-2. researchgate.net Furthermore, a series of N-2-(phenylamino) benzamide derivatives were designed as dual inhibitors of COX-2 and Topoisomerase I, showing promise in targeting both inflammation and cancer progression. nih.gov The optimal compound from this series, 1H-30, not only inhibited COX-2 but also suppressed the nuclear translocation of the pro-inflammatory transcription factor NF-κB and the production of inflammatory mediators like nitric oxide (NO) and interleukin-1β (IL-1β). nih.gov

Interaction with Specific Inflammatory Receptors (e.g., Bradykinin B1 receptor, Cannabinoid receptors)

The benzimidazole structure has served as a template for developing antagonists for the bradykinin B1 receptor, which is involved in inflammatory pain and chronic inflammation. nih.gov A series of 1-benzylbenzimidazole derivatives were synthesized and found to have excellent affinity for the bradykinin B1 receptor, highlighting the potential of this chemical class to modulate inflammatory responses mediated by this receptor. nih.gov

The endocannabinoid system, which includes cannabinoid receptors CB1 and CB2, plays a significant role in regulating inflammation. nih.gov While direct studies on this compound are limited, structurally related indazole carboxamides have been identified as potent synthetic cannabinoid receptor agonists. nih.gov These compounds, such as AB-PINACA, bind to and activate cannabinoid receptors, which are known to modulate immune responses. nih.govnih.gov The CB2 receptor, in particular, is primarily expressed on immune cells and its activation is generally associated with immunosuppressive effects. nih.gov

Other Investigated Biological Activities

Antihyperlipidemic Activity and Associated Gene Expression Modulation

A significant area of investigation for benzimidazole carboxamide derivatives has been their potential to combat hyperlipidemia, a condition characterized by elevated levels of lipids in the blood and a major risk factor for cardiovascular diseases. nih.govjst.go.jp

In vivo studies using Triton WR-1339-induced hyperlipidemic rats have shown that novel benzimidazole propyl carboxamide benzophenone derivatives can be highly effective. nih.govjst.go.jp These compounds significantly lowered elevated plasma levels of triglycerides (TG) and total cholesterol (TC). jst.go.jpscielo.br For instance, one of the most active derivatives reduced serum TG levels by 95.7%. zuj.edu.jo Furthermore, these compounds were also found to significantly increase the levels of high-density lipoprotein cholesterol (HDL-C), which is beneficial for cardiovascular health. jst.go.jpscielo.br

The mechanism behind this lipid-lowering effect has been linked to the modulation of gene expression. Research on structurally similar N-(3-Benzoylphenyl)-1H-indole-2-carboxamide revealed that it downregulates several genes that are overexpressed during hyperlipidemia. nih.gov A significant decrease was observed in the gene expression of Apolipoprotein C3 (Apoc3), a key regulator of triglyceride metabolism. nih.gov Downregulation of Apoc3 is known to reduce triglyceride levels. Other genes whose expression was significantly decreased include Apob, Acaa2, Acsl1, and Slc247a5. nih.gov

Table 2: Effect of Benzimidazole Carboxamide Derivatives on Plasma Lipids in Hyperlipidemic Rats

Parameter Effect Significance
Triglycerides (TG) Significant Decrease p < 0.0001 researchgate.net
Total Cholesterol (TC) Significant Decrease p < 0.001 researchgate.net

Antioxidant Properties and Radical Scavenging Activity

Benzimidazole derivatives, particularly those with carboxamide moieties, have been a subject of interest for their antioxidant potential. Research has shown that the type and position of substituents on the benzimidazole and phenyl rings significantly influence their ability to scavenge free radicals and inhibit oxidative processes.

Studies on novel N-substituted benzimidazole derived carboxamides have demonstrated their potential as antioxidants. For instance, certain unsubstituted and dimethoxy-substituted derivatives have displayed pronounced antioxidative activity. tandfonline.com The antioxidant capacity is often evaluated through assays such as the 1,1-diphenyl-picrylhydrazyl (DPPH) free radical scavenging test and the ferric reducing antioxidant power (FRAP) assay. In one study, a trihydroxy substituted benzothiazole-2-carboxamide, a related heterocyclic compound, was identified as a highly potent antioxidant, significantly more effective than the standard butylated hydroxytoluene (BHT) in both DPPH and FRAP assays. nih.gov

Another investigation into 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives revealed that these compounds possess inhibitory activity against lipid peroxidation (LPO). nih.gov The most active compound in this series, which featured a p-bromophenyl substituent, achieved 57% inhibition of LPO, comparable to the 65% inhibition shown by BHT. nih.gov These findings underscore that the core benzimidazole structure, when appropriately functionalized with carboxamide or related groups, is a promising scaffold for developing new antioxidant agents. nih.govmdpi.com The presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, generally enhances the antioxidant activity. tandfonline.commdpi.com

Compound ClassAssayFindingReference Compound
N-substituted benzimidazole carboxamidesDPPH/FRAPPronounced antioxidative activity-
Trihydroxy substituted benzothiazole-2-carboxamideDPPH/FRAPSignificantly more potent antioxidantButylated hydroxytoluene (BHT)
2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazidesLipid Peroxidation (LPO) InhibitionUp to 57% inhibitionButylated hydroxytoluene (BHT) (65% inhibition)

Anthelmintic Activity

Gastrointestinal nematode infections pose a significant threat to livestock, and the rise of resistance to existing drugs necessitates the discovery of new anthelmintic agents. nih.gov Benzimidazole derivatives have long been a cornerstone of anthelmintic therapy. Research into novel (1H-benzimidazol-5(6)-yl)carboxamide derivatives has been conducted to find compounds with improved biopharmaceutical properties compared to established drugs like albendazole. nih.gov

In vitro studies on 2-phenyl-1H-benzimidazole derivatives have demonstrated significant ovicidal and larvicidal activity against nematode species such as Teladorsagia circumcincta. nih.gov In one study, various derivatives were screened using an Egg Hatch Test (EHT), where nine out of twenty-four compounds exhibited over 98% ovicidal activity at a 50 μM concentration on a susceptible strain. nih.gov The most potent ovicidal compound showed a half-maximal effective concentration (EC₅₀) of 6.30 μM. nih.gov Similarly, 2-phenylbenzimidazole has shown potent activity against the earthworm Pheretima posthuma, a model organism for screening anthelmintic drugs, causing paralysis and death more rapidly than the standard drug piperazine citrate. hygeiajournal.com These studies indicate that the 2-phenylbenzimidazole scaffold, including its carboxamide derivatives, is a viable framework for developing new treatments for helminth infections. nih.govnih.gov

Compound SeriesOrganismAssayKey Finding
2-phenyl-1H-benzimidazole derivativesTeladorsagia circumcincta (susceptible strain)Egg Hatch Test (EHT)9 of 24 compounds showed >98% ovicidal activity at 50 μM.
Most potent ovicidal benzimidazole (BZ 3)Teladorsagia circumcincta (susceptible strain)Egg Hatch Test (EHT)EC₅₀ = 6.30 μM
2-phenylbenzimidazolePheretima posthuma (earthworm)Paralysis and Death TimeShowed more potent activity compared to standard piperazine citrate.

Antiepileptic Activity

The search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is an ongoing effort in medicinal chemistry. Benzimidazole derivatives have been explored for their potential as anticonvulsant agents. wisdomlib.org While direct studies on this compound are limited, research on structurally related compounds provides insight into the potential of this chemical class.

A series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides, which are structurally related to the target compound, were designed and synthesized to possess the necessary pharmacophoric elements for anticonvulsant activity. nih.govresearchgate.net These compounds were evaluated using standard models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Several compounds within this series exhibited potent anticonvulsant effects, highlighting the potential of the N-phenyl substituted benzimidazole core in modulating neuronal excitability. nih.govresearchgate.net The amide functional group is a key feature in several existing AEDs, and its incorporation into the benzimidazole scaffold is a rational strategy for designing novel anticonvulsants. nih.gov

Photoprotective Activity against UV Radiation

Protecting the skin from harmful ultraviolet (UV) radiation is crucial for preventing photodamage, premature aging, and skin cancer. tandfonline.com There is growing interest in developing multifunctional sunscreen agents that not only filter UV rays but also possess antioxidant properties to neutralize the reactive oxygen species (ROS) generated by UV exposure. mdpi.com

The compound 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA) is a known UVB filter used in commercial sunscreens. tandfonline.comnih.gov However, it lacks antioxidant activity and offers limited protection against UVA radiation. tandfonline.com Research has focused on modifying the PBSA structure to enhance its properties. By introducing hydroxyl groups onto the phenyl ring of the 2-phenyl-1H-benzimidazole scaffold, researchers have successfully created new derivatives with potent antioxidant capabilities alongside their UV filtering properties. tandfonline.com Studies on a class of benzimidazole derivatives bearing a 5-membered ring at the 2-position also showed that these compounds have high Sun Protection Factor (SPF) values and the ability to absorb UVA radiation. encyclopedia.pubmdpi.com The photoprotective activity depends not only on the substituent at the 2-position but also on the functional groups at the 5-position of the benzimidazole ring. mdpi.com This line of research suggests that a properly substituted this compound could potentially be developed into a multifunctional photoprotective agent.

Coordination Chemistry of N Phenyl 1h Benzimidazole 2 Carboxamide and Its Derivatives

Ligand Design and Metal Complexation Principles

The design of ligands based on the N-phenyl-1H-benzimidazole-2-carboxamide framework is guided by the strategic placement of donor atoms to achieve specific coordination geometries and properties. The core benzimidazole (B57391) unit itself offers a primary coordination site through its sp²-hybridized imine nitrogen atom. mdpi.com Derivatives of benzimidazole can function as monodentate, bidentate, or even polydentate ligands, depending on the nature of the substituent at the 2-position. researchgate.netresearchgate.net

The introduction of the this compound moiety provides two key donor sites: the imine nitrogen of the benzimidazole ring and the carbonyl oxygen of the amide group. This arrangement allows the ligand to act as a bidentate chelating agent, forming stable five- or six-membered rings with a central metal ion. researchgate.net The N-phenyl group attached to the amide can be further modified to fine-tune the steric and electronic properties of the ligand, thereby influencing the stability, geometry, and reactivity of the resulting metal complex.

A key design principle is leveraging the cooperative effect of multiple donor sites. For instance, the derivative N-methyl-N-phenyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide was specifically engineered to include two aza-aromatic nitrogen donors and one oxygen donor. researchgate.net Studies have shown that the inclusion of the amide group significantly enhances the ligand's ability to coordinate with metal ions like Eu³⁺, particularly in acidic conditions, when compared to similar ligands lacking the amide oxygen donor. researchgate.net This demonstrates that the carboxamide group is not merely a structural component but an active participant in the metal complexation process.

Complexation with Specific Metal Ions (e.g., Lanthanides, Transition Metals like Cu, Ni, Pd, Zn)

The versatile coordination environment offered by this compound and its derivatives allows for complexation with a wide range of metal ions, including both lanthanides and d-block transition metals.

Lanthanide Complexes: Lanthanide ions (Ln³⁺) are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen. The carboxamide oxygen in the ligand structure makes it particularly suitable for forming stable lanthanide complexes. A derivative, N-methyl-N-phenyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide, has demonstrated effective complexation and extraction of Europium(III). researchgate.net Similarly, the related ligand 1H-benzimidazole-2-carboxylic acid has been used to synthesize a series of coordination polymers with various lanthanides, including Eu(III), Tb(III), Gd(III), Pr(III), and Nd(III). rsc.orgresearchgate.net These complexes often exhibit high coordination numbers and form polymeric structures, such as 2D wave-like layers, interconnected by hydrogen bonds to create 3D supramolecular architectures. rsc.orgresearchgate.net

Transition Metal Complexes: The softer nature of many transition metals allows them to coordinate effectively with the imine nitrogen of the benzimidazole ring. Numerous studies have reported the synthesis of complexes with metals such as copper, nickel, and zinc.

Copper (Cu), Nickel (Ni), and Zinc (Zn): A variety of complexes with these metals have been synthesized using benzimidazole-derived ligands. nih.govresearchgate.net The resulting geometries are highly dependent on the specific ligand and the metal ion. For example, Cu(II) complexes often adopt a square planar geometry, while Ni(II) complexes can be tetrahedral. mdpi.com Zn(II), with its filled d-shell, typically forms tetrahedral or, in some cases, dinuclear structures where two metal centers are bridged by the benzimidazole ligands. nih.govmdpi.com

Mixed-Ligand Systems: These ligands can also be incorporated into mixed-ligand complexes. Systems involving 2-(1H-benzimidazol-2-yl)aniline derivatives, a secondary ligand like anthranilic acid, and transition metals such as Co(II), Ni(II), Cu(II), and Zn(II) have been shown to form stable, octahedral complexes. asrjetsjournal.org

The table below summarizes representative coordination complexes formed with benzimidazole derivatives.

Metal IonLigand TypeObserved GeometryReference
Eu(III), Tb(III)1H-benzimidazole-2-carboxylic acidPolymeric (2D Layers) rsc.orgresearchgate.net
Cu(II)2-Substituted BenzimidazoleSquare Planar mdpi.com
Ni(II)2-Substituted BenzimidazoleTetrahedral mdpi.com
Zn(II)2-(1H-benzimidazol-2-yl)-phenol derivativeDistorted Tetrahedral nih.gov
Co(II)2-(1H-benzimidazol-2-yl)aniline derivativeOctahedral asrjetsjournal.org
Zn(II)Pyridinyl-benzimidazoleDinuclear mdpi.com

Characterization of Coordination Complexes

A combination of spectroscopic and crystallographic techniques is essential to fully elucidate the structure and bonding in the metal complexes of this compound.

Spectroscopic methods provide crucial insights into the coordination environment of the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal center. A key diagnostic feature is the shift of the C=N stretching vibration (ν(C=N)) of the imidazole (B134444) ring to a lower frequency in the spectrum of the complex compared to the free ligand. nih.gov This shift, typically in the range of 6-35 cm⁻¹, is indicative of the donation of electron density from the imine nitrogen to the metal ion. nih.govresearchgate.net Additionally, the appearance of new bands in the far-IR region (430-580 cm⁻¹) can often be assigned to metal-nitrogen (ν(M-N)) stretching vibrations, further confirming complexation. researchcommons.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting and coordination geometry, particularly for transition metals. The appearance of new absorption bands, corresponding to d-d transitions, can help distinguish between geometries like tetrahedral, square planar, or octahedral. mdpi.comresearchgate.net Charge transfer bands (ligand-to-metal or metal-to-ligand) are also commonly observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand structure and can confirm complex formation for diamagnetic metal ions like Zn(II) or Cd(II). nih.govnih.gov Upon coordination, the chemical shifts of protons and carbons near the binding sites (e.g., on the benzimidazole ring and the phenylamide group) are altered.

The table below presents typical IR spectral data for benzimidazole-metal complex formation.

Compound TypeVibrational ModeTypical Wavenumber (Free Ligand)Typical Wavenumber (Metal Complex)Interpretation
Benzimidazole Ligandν(C=N)~1630 cm⁻¹1595-1624 cm⁻¹Downshift indicates coordination of imine nitrogen. nih.gov
Benzimidazole Ligandν(M-N)N/A430-580 cm⁻¹Appearance confirms metal-nitrogen bond formation. researchcommons.org

The crystal structure of the parent ligand, 1H-benzimidazole-2-carboxamide, reveals a planar molecule that engages in extensive intermolecular hydrogen bonding. researchgate.netresearchgate.net Specifically, N-H···O bonds involving the amide group and N-H···N bonds involving the imidazole rings create a robust three-dimensional supramolecular network, which is further stabilized by π-π stacking interactions between the aromatic rings. researchgate.netresearchgate.net

For metal complexes, X-ray crystallography has confirmed a range of structures:

Tetrahedral Complexes: Distorted tetrahedral geometries have been observed for Zn(II), Cu(II), and Ni(II) complexes with certain bidentate benzimidazole-phenol ligands. nih.gov

Layered Structures: Lanthanide complexes with 1H-benzimidazole-2-carboxylic acid form intricate 2D wave-like layers where the metal ions are bridged by the carboxylate and imidazole functionalities of the ligands. rsc.orgresearchgate.net

Dinuclear Complexes: With ligands like 2-(pyridin-4-yl)-1H-benzimidazole, zinc has been shown to form dinuclear structures with the formula [Zn₂(L)₂Cl₄], where two ligands bridge the two metal centers. mdpi.com

Potential Applications in Material Science (e.g., Luminescent Materials, Catalysis)

The unique electronic and structural features of metal complexes derived from this compound and its analogs make them promising candidates for various applications in material science.

Luminescent Materials: Coordination compounds of lanthanide ions are renowned for their unique photoluminescent properties, characterized by sharp, line-like emission bands and long luminescence lifetimes. nih.gov The benzimidazole-based ligands can act as "antenna" chromophores, efficiently absorbing UV light and transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelength.

Terbium(III) and Europium(III) Complexes: Complexes of Tb(III) with 1H-benzimidazole-2-carboxylic acid exhibit bright green luminescence with a high quantum yield of 31% and a lifetime of 1.2 ms. rsc.orgresearchgate.net This high efficiency is attributed to an optimal energy gap between the triplet state of the ligand and the emissive state of the Tb³⁺ ion, facilitating effective energy transfer. rsc.org Corresponding Eu(III) complexes show characteristic red luminescence, making these materials suitable for applications in lighting, displays, and optical sensing. nih.gov

Zinc(II) Complexes: Photoluminescence has also been observed in d¹⁰ metal complexes, such as those of Zn(II) with benzimidazole-phenol ligands, which typically arises from ligand-centered fluorescence. researchgate.net

Catalysis: The ability of the metal center in these complexes to cycle through different oxidation states and coordinate with substrates makes them attractive for catalysis.

Oxidation Catalysis: Oxorhenium(V) complexes incorporating 1H-benzimidazole-2-carboxylic acid have been successfully employed as catalysts in the epoxidation of olefins. nih.gov

Hydrogenation and Organic Transformations: The broader class of transition metal-benzimidazole complexes has shown potential in various catalytic processes, including hydrogenation reactions and other organic transformations. researchgate.netasrjetsjournal.orgnih.gov The ligand structure can be tailored to control the selectivity and activity of the catalytic center.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation N-phenyl-1H-benzimidazole-2-carboxamide Analogs

The rational design of next-generation analogs of this compound is a critical step toward enhancing therapeutic efficacy and specificity. Future synthetic strategies will focus on systematic structural modifications to optimize the molecule's pharmacological profile. The versatility of the benzimidazole (B57391) scaffold allows for modifications at several key positions, including the N-1 position of the benzimidazole ring, the C-2 phenyl ring, and the carboxamide linker itself. nih.gov

Key areas for structural modification include:

Substitution on the C-2 Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups can significantly influence the compound's electronic properties and, consequently, its biological activity. nih.gov For instance, the presence of a 3,4,5-trimethoxyphenyl group at the C-2 position has been shown to increase anticancer activity. nih.gov

Modification of the Benzimidazole Core: Functionalization at the N-1 position with different alkyl or aryl groups can alter the compound's lipophilicity and its ability to penetrate cell membranes, potentially improving bioavailability. nih.gov

Alterations to the Carboxamide Linker: The amide bond is a key interaction point with many biological targets. Modifying this linker or replacing it with bioisosteres could lead to altered binding affinities and improved stability.

Modern synthetic methodologies, including microwave-assisted synthesis and the use of nanocatalysts like zinc oxide (ZnO) or iron oxide (Fe3O4) nanoparticles, are being explored to create these novel analogs more efficiently and sustainably. researchgate.netresearchgate.netnih.govmedcraveonline.com These green chemistry approaches often result in higher yields, shorter reaction times, and easier purification of the final products. nih.gov

Structural Modification AreaExample Substituents/ModificationsPotential Therapeutic ImpactRationale
C-2 Phenyl RingMethoxy (B1213986), Halogen, Trifluoromethyl groupsEnhanced anticancer or antimicrobial activityAlters electronic properties and binding interactions with target enzymes or receptors. nih.govnih.gov
N-1 Position of BenzimidazoleAlkyl chains (e.g., methyl, butyl), Benzyl groupsImproved lipophilicity and cell permeabilityInfluences pharmacokinetic properties and can enhance chemotherapeutic efficacy. nih.govresearchgate.net
Benzimidazole Core (Positions 5/6)Nitro, Chloro, Methylsulfonyl groupsIncreased potency and selectivityModifies the overall shape and electronic distribution of the core structure. rsc.org
Carboxamide LinkerBioisosteric replacement (e.g., with triazole)Altered binding mode and metabolic stabilityCan lead to novel interactions with biological targets and improved drug-like properties. nih.gov

Advanced Mechanistic Investigations of Biological Targets and Pathways

While various biological activities have been reported for benzimidazole carboxamide derivatives, a precise understanding of their molecular mechanisms is often incomplete. Future research must prioritize in-depth mechanistic studies to identify and validate the specific biological targets and signaling pathways modulated by this compound and its next-generation analogs.

Benzimidazole derivatives have been shown to interact with a wide array of biological targets, including:

Enzymes: Many derivatives act as inhibitors of crucial enzymes involved in disease progression, such as Poly(ADP-ribose) polymerase (PARP), topoisomerases, cyclooxygenases (COX), and various protein kinases. nih.govnih.govnih.gov For example, certain phenyl-substituted benzimidazole carboxamides are potent PARP-1 inhibitors. nih.gov

Microtubules: Some benzimidazoles disrupt microtubule polymerization, a mechanism similar to established anticancer agents, leading to cell cycle arrest and apoptosis. nih.gov

Receptors: The benzimidazole scaffold can interact with receptors like the vascular endothelial growth factor receptor (VEGFR), playing a role in anti-angiogenesis. nih.gov

Advanced techniques such as proteomics, transcriptomics, and cellular thermal shift assays (CETSA) will be instrumental in identifying the direct binding partners of these compounds within the cell. Elucidating these mechanisms is crucial not only for optimizing lead compounds but also for predicting potential off-target effects and understanding pathways of drug resistance. nih.gov

Potential Biological Target ClassSpecific ExamplesAssociated Disease/ProcessInvestigative Approach
DNA-Associated EnzymesTopoisomerase I/II, PARPCancerEnzyme inhibition assays, molecular docking, cell cycle analysis. nih.govnih.gov
Protein KinasesVEGFR, EGFR, CK1δ/εCancer, InflammationKinase activity assays, Western blotting for downstream signaling. nih.govnih.gov
Cytoskeletal ProteinsTubulinCancerTubulin polymerization assays, immunofluorescence microscopy. nih.gov
Inflammatory EnzymesCyclooxygenase (COX-1/COX-2)Inflammation, PainIn vitro COX inhibition assays, in vivo anti-inflammatory models. rsc.orgresearchgate.net

Exploration of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic outcomes, reduce dosages of individual drugs, and overcome resistance mechanisms. Future studies should systematically explore the synergistic potential of this compound analogs when co-administered with established therapeutic agents.

Promising combinations could include:

With Chemotherapeutic Agents: Benzimidazole-based PARP inhibitors have already demonstrated good in vivo efficacy in combination with DNA-damaging agents like temozolomide (B1682018) and carboplatin. nih.govresearchgate.net The rationale is that inhibiting DNA repair mechanisms via PARP inhibition makes cancer cells more susceptible to chemotherapy.

With Targeted Therapies: Combining a novel benzimidazole derivative that targets a specific pathway with another drug that targets a complementary pathway could create a powerful synergistic effect, preventing cancer cells from developing resistance through pathway switching.

With Antimicrobials: For derivatives with antimicrobial properties, combination with existing antibiotics could help combat multidrug-resistant strains of bacteria and fungi through different mechanisms of action. nih.gov

Preclinical models, such as cancer cell line co-cultures and patient-derived xenografts, will be essential for identifying the most effective drug combinations and scheduling before moving toward clinical evaluation.

Established Agent ClassExample DrugPotential Disease TargetRationale for Synergy
DNA-damaging AgentsTemozolomide, CarboplatinCancer (Melanoma, Breast Cancer)Inhibition of DNA repair (e.g., by a PARP-inhibiting benzimidazole) enhances the cytotoxic effect of chemotherapy. nih.govresearchgate.net
AntibioticsColistinBacterial InfectionsCo-treatment can exhibit a promising synergistic effect against wild bacterial strains. nih.gov
Antifungal AgentsFluconazoleFungal InfectionsCombining agents with different mechanisms can overcome resistance and broaden the spectrum of activity. researchgate.net

Development of Targeted Delivery Systems for Enhanced Efficacy

A significant challenge for many benzimidazole derivatives, including this compound, is their low aqueous solubility, which can lead to poor bioavailability and limit their therapeutic application. semanticscholar.org The development of advanced, targeted drug delivery systems is a crucial translational step to overcome these pharmacokinetic hurdles.

Future research in this area will focus on nanotechnology-based platforms, which can improve drug solubility, protect the drug from premature degradation, and facilitate targeted delivery to diseased tissues, thereby enhancing efficacy and reducing systemic toxicity. semanticscholar.orgbiointerfaceresearch.comnih.gov

Potential delivery systems include:

Nanoparticles: Biodegradable polymers like PLGA can be used to encapsulate the drug, forming nanoparticles that can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect (passive targeting). nih.govgoogle.com

Micellar Carriers: Polymeric micelles can encapsulate hydrophobic drugs like benzimidazoles in their core, improving solubility and enabling controlled release. semanticscholar.org

Active Targeting: Nanocarriers can be functionalized with targeting moieties—such as antibodies, aptamers, or small molecules—that specifically bind to receptors overexpressed on the surface of cancer cells. nih.gov This active targeting approach ensures more precise drug delivery to the site of action. google.com

These nanomedicine formulations have the potential to significantly improve the therapeutic index of this compound analogs, making them more viable candidates for clinical development. semanticscholar.org

Delivery SystemCore Material/ConceptMechanism of ActionPotential Advantages
Polymeric NanoparticlesPLGA, Chitosan, AlbuminEncapsulates drug, accumulates in tumors via EPR effect (passive targeting). semanticscholar.orgbiointerfaceresearch.comImproved solubility, controlled release, reduced systemic toxicity.
MicellesAmphiphilic block copolymersHydrophobic core sequesters the drug, improving aqueous dispersion. semanticscholar.orgEnhanced bioavailability, potential for stimuli-responsive release.
Antibody-Drug Conjugates (ADCs)Monoclonal antibodiesAntibody specifically binds to tumor antigens, delivering the cytotoxic drug (active targeting). nih.govHigh target specificity, potent cell-killing activity.
Aptamer-Functionalized NanocarriersDNA/RNA oligonucleotidesAptamer binds with high affinity to surface receptors on target cells (active targeting). nih.govHigh specificity, low immunogenicity, ease of synthesis.

Further Computational Studies and Predictive Modeling for Structure-Function Relationships

In silico methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new chemical entities. Further computational studies will be vital for accelerating the development of next-generation this compound analogs.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of benzimidazole analogs with their biological activity (e.g., antioxidative or antiproliferative). tandfonline.com These models help identify which molecular properties are most influential and guide the design of more potent compounds. medcraveonline.com

Molecular Docking: Docking simulations can predict the binding orientation and affinity of designed analogs within the active site of a specific biological target, such as an enzyme or receptor. nih.gov This helps in prioritizing compounds for synthesis and understanding their mechanism of action at a molecular level. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the ligand-protein complex over time, providing deeper insights into the binding interactions and conformational changes that occur upon binding. nih.govmdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. rsc.org This early-stage screening helps to eliminate compounds with poor pharmacokinetic profiles or potential toxicity, saving significant time and resources. researchgate.net

By integrating these computational strategies into the drug discovery workflow, researchers can adopt a more rational and less empirical approach to designing this compound analogs with optimized potency, selectivity, and drug-like properties. mdpi.com

Computational MethodApplication in Benzimidazole ResearchInformation Gained
QSAR (Quantitative Structure-Activity Relationship)Predicting the biological activity of new analogs based on their physicochemical properties. tandfonline.comIdentifies key structural features that determine potency and selectivity.
Molecular DockingSimulating the binding of compounds to the active site of a target protein (e.g., topoisomerase, DHFR). nih.govresearchgate.netBinding affinity scores, identification of key interacting amino acid residues.
Molecular Dynamics (MD) SimulationEvaluating the stability and dynamics of the ligand-protein complex over time. nih.govmdpi.comConfirmation of stable binding, understanding of conformational changes.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) PredictionIn silico screening for drug-likeness and potential pharmacokinetic issues. rsc.orgOral bioavailability, blood-brain barrier penetration, potential toxicity profiles.

Q & A

Q. What synthetic methodologies are recommended for N-phenyl-1H-benzimidazole-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via acylation or condensation reactions. A validated approach involves reacting 2-carboxybenzimidazole derivatives with substituted anilines under reflux conditions. For example, similar benzimidazole carboxamides are synthesized by heating precursors in polar aprotic solvents (e.g., DMF) with coupling agents like EDCI/HOBt, followed by purification via column chromatography . Key steps include monitoring reaction progress via TLC and characterizing intermediates using 1H^1H-NMR and IR spectroscopy.

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of saturated solutions in solvents like methanol or DCM. Data collection uses a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation. Refinement via SHELXL-2018 refines atomic positions, thermal parameters, and bond geometries. For example, related benzimidazole carboxamides show planar benzimidazole cores with dihedral angles <10° between aromatic rings, confirmed by SHELX refinement .

Q. What spectroscopic techniques are critical for purity assessment and functional group identification?

  • Methodological Answer :
  • 1H^1H-NMR : Identifies protons on the benzimidazole ring (δ 7.1–8.3 ppm) and carboxamide NH (δ ~10.5 ppm).
  • IR Spectroscopy : Confirms carboxamide C=O stretch (~1660 cm1^{-1}) and N-H bend (~3300 cm1^{-1}).
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • HPLC : Quantifies purity using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability, impure samples, or divergent cell models. Mitigation strategies include:
  • Standardized Assays : Replicate experiments using identical cell lines (e.g., HepG2 for liver targets) and controls.
  • Dose-Response Curves : Calculate IC50_{50} values across ≥3 independent trials to assess reproducibility.
  • Structural Validation : Confirm compound identity via SCXRD or 13C^{13}C-NMR before activity testing.
    For example, inconsistencies in antihypertriglyceridemic activity were resolved by verifying stereochemistry and eliminating solvent residues .

Q. What computational approaches support structure-activity relationship (SAR) studies for N-phenyl-1H-benzimidazole-2-carboxamide derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., PPAR-α for lipid metabolism).
  • QSAR Modeling : Employ Gaussian09 for DFT calculations (e.g., HOMO/LUMO energies) and correlate with bioactivity data.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability.
    Studies on analogous compounds identified electron-withdrawing substituents (e.g., -NO2_2) as enhancing receptor binding .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :
  • Solvent Screening : Test high-boiling solvents (e.g., toluene, DMF) to enhance solubility and reduce side reactions.
  • Catalyst Selection : Transition metals (e.g., Pd/C) or enzymes (lipases) may accelerate acylation.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W, 20 min).
    For example, microwave irradiation increased yields of benzimidazole derivatives by 15–20% compared to conventional heating .

Q. What strategies address polymorphism challenges in crystallographic studies?

  • Methodological Answer : Polymorphs arise from varied crystallization conditions. Solutions include:
  • Solvent Screening : Test 5–10 solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs.
  • Temperature Gradients : Use cryocooling (100 K) or room-temperature data collection to capture phase transitions.
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., H-bonding, π-π stacking) between polymorphs.
    SHELXL refinement of a methyl-substituted benzimidazole carboxamide revealed two polymorphs with distinct hydrogen-bonding networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.